![molecular formula C17H24N8 B5619988 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619988.png)
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
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Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from simple precursors to gradually build up the complex structure. A method reported for synthesizing azolyl piperidines involves arylation of azoles (such as pyrazoles, imidazoles, and triazoles) with bromopyridines and subsequent reduction of the pyridine ring, which may be related to the synthesis approach for the compound (Shevchuk et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine can be extensively studied using X-ray crystallography and computational methods such as DFT calculations. These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are critical for understanding the compound's reactivity and properties. For instance, studies on similar triazine derivatives have elucidated molecular structures through X-ray crystallography and Hirshfeld calculations (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from its functional groups and heterocyclic components. Azoles are known for participating in nucleophilic substitution reactions, coordination to metals, and serving as ligands in complexation reactions. The piperidine ring introduces basicity and nucleophilicity, affecting the compound's interaction with acids and electrophiles.
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are influenced by the molecular structure. The presence of heteroatoms (N, O) and the compound's overall polarity can significantly affect its solubility in various solvents, crucial for its application in different mediums. Studies on compounds with similar heterocyclic structures highlight the importance of molecular interactions, such as hydrogen bonding, in dictating physical properties (Baraldi et al., 2012).
Mechanism of Action
properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]-4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8/c1-22-11-7-18-15(22)12-24-9-4-14(5-10-24)17-21-20-16(23(17)2)13-25-8-3-6-19-25/h3,6-8,11,14H,4-5,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUHWHJLWBJKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine |
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